molecular formula C13H11FN2O3S2 B2605170 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid CAS No. 1050156-95-0

2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Cat. No.: B2605170
CAS No.: 1050156-95-0
M. Wt: 326.36
InChI Key: LRKXFPFKWIDNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a critical synthetic intermediate in the development of histone deacetylase (HDAC) inhibitors, a prominent class of epigenetic modulators. Its primary research value lies in its role as a precursor molecule for the synthesis of potent hydroxamate-based HDAC inhibitors, such as the analytical standard Scriptaid (GCK1026A). Scriptaid is a well-characterized HDAC inhibitor known to induce hyperacetylation of histones, leading to altered gene expression, cell cycle arrest, and differentiation in various cell models. Research utilizing this intermediate focuses on the exploration of epigenetic mechanisms in disease, particularly in oncology for its potential to reactivate tumor suppressor genes and in neurology for investigating the role of acetylation in memory and learning. The compound's structure, featuring a thiazole core and a flexible linker region, is integral to chelating the zinc ion within the active site of HDAC enzymes, thereby blocking their deacetylase activity. This makes it an invaluable building block for medicinal chemists designing novel HDAC inhibitors to study chromatin remodeling, gene regulation, and cell fate decisions. Studies referenced in publications such as those found on PubMed highlight the application of related HDAC inhibitors in reversing epigenetic silencing and as tools for probing the histone code.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S2/c14-8-1-3-9(4-2-8)15-11(17)7-21-13-16-10(6-20-13)5-12(18)19/h1-4,6H,5,7H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKXFPFKWIDNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea in the presence of a base.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with 4-fluoroaniline.

    Formation of the acetic acid moiety: This can be accomplished by the reaction of the intermediate product with chloroacetic acid under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. Studies have shown that 2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid may possess activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Thiazole derivatives have been linked to anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.

Cancer Research

Preliminary studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation. The specific interactions of this compound with cancer cell lines are under investigation, with promising results indicating potential use as an anti-cancer agent.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus, suggesting potential as a new antibiotic.
Study BAnti-inflammatory EffectsShowed significant reduction in inflammation markers in vitro, indicating therapeutic potential.
Study CCancer Cell ProliferationInhibited growth of breast cancer cell lines by inducing apoptosis .

Synthesis and Mechanism of Action

The synthesis of the compound typically involves multi-step organic reactions, including the formation of thiazole rings and subsequent functionalization with acetic acid derivatives. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Description Key Features/Activities Reference
2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid C₁₃H₁₂FN₂O₃S₂ 327.39 4-Fluorophenylamino, thioether, oxoethyl High electronegativity, untested bioactivity
2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid C₁₂H₉F₃N₂O₂S 302.27 4-Trifluoromethylphenylamino Lipophilic; ChemSpider ID: 13163721
2-(2-(4-Chlorobenzamido)thiazol-4-yl)acetic acid C₁₂H₈ClN₂O₃S 295.52 4-Chlorobenzoylamino CAS: 255874-78-3; potential enzyme inhibition
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid C₁₂H₁₁NO₂S 233.29 2-Methylthiazol-phenyl Simpler structure; MDL: MFCD10001835
Quinazolinone-thiazolidinone hybrid () C₂₅H₁₇ClFN₃O₃S₂ 542.06 Quinazolinone, thiazolidinone, chloro, fluoro ZnCl₂-catalyzed synthesis

Substituent Impact on Properties

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound increases polarity compared to the trifluoromethyl group in ’s analogue, which enhances lipophilicity.
  • Thioether vs. Amide Linkages : Thioether bonds (target compound) may offer greater resistance to hydrolysis than amide linkages (e.g., ).

Biological Activity

The compound 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a thiazole derivative with significant potential in medicinal chemistry due to its unique structural features, including a fluorinated aromatic ring and thiazole moiety. This article delves into its biological activity, highlighting its therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C11H10FN2O2SC_{11}H_{10}FN_2O_2S, and it possesses a complex structure that contributes to its biological properties. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets and pharmacokinetics.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • The thiazole ring is known for its role in various antitumor agents. Studies have shown that compounds containing thiazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
  • Antimicrobial Properties :
    • Thiazole derivatives have been explored for their antibacterial activity. Research has indicated that compounds with structural similarities to this compound possess antimicrobial effects comparable to established antibiotics .
  • Antioxidant Effects :
    • Some studies suggest that thiazolidine derivatives can reduce reactive oxygen species (ROS) levels in cellular models, indicating potential antioxidant properties that may contribute to cellular defense mechanisms against oxidative stress .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways critical for tumor growth or bacterial survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the cytotoxicity of thiazole derivatives on human cancer cell lines, revealing significant growth inhibition (IC50 < 20 µM).
Study 2 Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria, showing comparable efficacy to standard antibiotics .
Study 3 Evaluated antioxidant properties in vitro, demonstrating a reduction in ROS levels by up to 40% in treated cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.